4-Ethyl-3-iodobenzoic acid
Overview
Description
“4-Ethyl-3-iodobenzoic acid” is a halogenated aromatic ester . It is a solid substance and its IUPAC name is 4-ethyl-3-iodobenzoic acid .
Molecular Structure Analysis
The molecular formula of “4-Ethyl-3-iodobenzoic acid” is C9H9IO2 . Its molecular weight is 276.07 . The InChI code for this compound is 1S/C9H9IO2/c1-2-6-3-4-7 (9 (11)12)5-8 (6)10/h3-5H,2H2,1H3, (H,11,12) .
Physical And Chemical Properties Analysis
“4-Ethyl-3-iodobenzoic acid” is a solid substance . It should be stored in a dark place, sealed in dry, at 2-8°C .
Scientific Research Applications
Catalyst-Free P-C Coupling Reactions : 4-Iodobenzoic acid undergoes P-C coupling reactions with diarylphosphine oxides in water under microwave irradiation, without any catalyst. This process leads to the formation of phosphinoylbenzoic acids, which are then converted into ethyl esters (Jablonkai & Keglevich, 2015).
Mixed-Ligand Binuclear Zn(II) Complexes : 4-Ethyl-3-iodobenzoic acid has been used in the formation of binuclear neutral complexes involving Zn(NO3)2 and 2-iodobenzoic acid. These complexes have specific noncovalent I⋯I interactions, as revealed by X-ray crystallography (Bondarenko & Adonin, 2021).
Synthesis of Isocoumarins : 4-Ethyl-3-iodobenzoic acid participates in the synthesis of isocoumarins. The coupling reaction with terminal alkynes using a specific catalyst system results in the formation of 3-substituted isocoumarins with good yields and regioselectivity (Subramanian et al., 2005).
IR Spectroanalysis of Oxadiazolines : Ethyl 3-iodobenzoate, a derivative of 3-iodobenzoic acid, has been used in the synthesis of various oxadiazoline compounds, which are then analyzed using IR spectroscopy. This research highlights the versatility of iodobenzoic acids in organic synthesis (Jun, 2011).
Thermodynamic Study : The thermodynamic properties of 3-iodobenzoic acid and its isomers have been extensively studied using techniques like sublimation calorimetry and thermal analysis. This research provides fundamental insights into the physical properties of these compounds (Tan & Sabbah, 1994).
Magnesiation of Functionalized Iodobenzenes : Ethyl 3-iodobenzoate undergoes magnesiation using active magnesium, leading to phenylmagnesium iodides. These intermediates can react with carbonyl compounds to form adducts in good yields (Sugimoto et al., 2004).
Iodine Accumulation in Tomato Seedlings : The application of 4-iodobenzoic acid on tomato seedlings affects growth and antioxidative potential, as well as iodine accumulation. This demonstrates the potential agricultural applications of iodobenzoates (Halka et al., 2020).
Solid-State Structure Analysis : The solid-state structure of 4-iodobenzoic acid, an isomer of 4-Ethyl-3-iodobenzoic acid, has been studied using various techniques like X-ray diffraction and solid-state NMR, providing insights into its crystallographic properties (Nygren et al., 2005).
Biodegradation of Iodobenzoic Acids : The biodegradation of 3-iodobenzoic acid and its isomers has been investigated to understand their environmental impact and potential for complete mineralization (Santos et al., 1999).
Safety And Hazards
properties
IUPAC Name |
4-ethyl-3-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAVSACXCXUOSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622275 | |
Record name | 4-Ethyl-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-iodobenzoic acid | |
CAS RN |
103441-03-8 | |
Record name | 4-Ethyl-3-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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